molecular formula C8H12N2O3 B2535653 2-Amino-1-(3-pyridinyl)ethanol formate CAS No. 1185699-01-7

2-Amino-1-(3-pyridinyl)ethanol formate

Cat. No. B2535653
CAS RN: 1185699-01-7
M. Wt: 184.195
InChI Key: TZIVKZXNEGLAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-pyridinyl)ethanol formate is a compound with the CAS Number: 1185699-01-7 . It has a molecular weight of 184.19 . The IUPAC name for this compound is formic acid compound with 2-amino-1-(3-pyridinyl)ethanol (1:1) . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-1-(3-pyridinyl)ethanol formate is 1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3) . The linear formula is C7 H10 N2 O . C H2 O2 .


Physical And Chemical Properties Analysis

2-Amino-1-(3-pyridinyl)ethanol formate is a solid at room temperature . It has a molecular weight of 184.19 . The compound is a formic acid compound with 2-amino-1-(3-pyridinyl)ethanol (1:1) .

Scientific Research Applications

1. Role in Schiff Base Ligands Formation and Complexation with Metals

The compound 2-Amino-1-(3-pyridinyl)ethanol formate is involved in the formation of Schiff base ligands, which play a crucial role in the complexation with various metal ions. For instance, it participates in the reaction with pyridine-2-carbaldehyde, leading to the formation of compounds that can complex with metals like Cu(II) and Cd(II). These complexes are characterized by their unique structural features and potential for interactions with biomolecules, as indicated in studies on the complexation of the products with Cu(II) and Cd(II), revealing interesting geometrical structures and interactions within the crystal packing (Mardani et al., 2019).

2. Involvement in Synthesis of Unsymmetrical N-capped Tripodal Amines

2-Amino-1-(3-pyridinyl)ethanol formate contributes to the synthesis of unsymmetrical N-capped tripodal amines. These amines, featuring varying arm lengths, are employed in one-pot condensation reactions with certain aldehydes in the presence of Cu(II) ions to form mononuclear and dinuclear complexes. These complexes display unique copper(II) coordination environments, as observed through single crystal X-ray diffraction and theoretical studies, indicating their potential applications in various chemical processes (Keypour et al., 2015).

3. Asymmetric Synthesis of Stereochemically Relevant Compounds

The compound also finds application in the asymmetric synthesis of stereochemically relevant compounds. For example, it is used in a scalable process for the asymmetric synthesis of its dihydrochloride form. The product's stereochemistry is determined through a reduction process, which is influenced by factors such as substrate addition rate and temperature, highlighting its importance in the production of stereochemically specific compounds (Duquette et al., 2003).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIVKZXNEGLAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-pyridinyl)ethanol formate

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